Product packaging for N-(n-Propyl)-phenothiazine(Cat. No.:CAS No. 15375-48-1)

N-(n-Propyl)-phenothiazine

Cat. No.: B107912
CAS No.: 15375-48-1
M. Wt: 241.4 g/mol
InChI Key: LNXZDZDPYBPHAM-UHFFFAOYSA-N
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Description

N-(n-Propyl)-phenothiazine is a synthetic organic compound based on the phenothiazine tricyclic scaffold, characterized by an n-propyl chain attached to the ring nitrogen atom. The phenothiazine core is a versatile pharmacophore known for its electron-rich nature and diverse biological interactions, making its derivatives valuable tools in scientific research . Historically, phenothiazine derivatives have been extensively studied for their antipsychotic properties, primarily through antagonism of dopamine D2 receptors in the brain . Beyond neuroscience, this chemical class shows significant research potential in other fields. Phenothiazines have demonstrated antimicrobial properties and are investigated for their activity against various bacterial strains, including Mycobacterium tuberculosis . Furthermore, research highlights their potential in oncology, as certain derivatives can inhibit cell proliferation, induce apoptosis, and reverse multidrug resistance in cancer cells . The specific substitution pattern on the phenothiazine core, particularly at the N-10 and C-2 positions, is critical to its biological activity and physicochemical properties . The n-propyl side chain in this derivative influences its lipophilicity and electronic characteristics, which can be pivotal for structure-activity relationship (SAR) studies. Researchers are increasingly utilizing phenothiazine scaffolds in molecular hybridization—a strategy that combines multiple pharmacophores into a single molecule to develop new chemical entities with dual or enhanced activity . This compound is supplied as a high-purity compound to support these innovative research endeavors in medicinal chemistry, drug discovery, and materials science. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NS B107912 N-(n-Propyl)-phenothiazine CAS No. 15375-48-1

Properties

IUPAC Name

10-propylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H15NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXZDZDPYBPHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279813
Record name N-(n-Propyl)-phenothiazine
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Molecular Weight

241.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15375-48-1
Record name NSC49371
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Record name NSC14198
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Record name N-(n-Propyl)-phenothiazine
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Record name 10-PROPYLPHENOTHIAZINE
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Synthetic Methodologies for N N Propyl Phenothiazine and Its Derivatives

Established Synthetic Pathways for N-Alkylated Phenothiazine (B1677639) Scaffolds

The introduction of an alkyl group at the nitrogen atom of the phenothiazine ring is a fundamental transformation in the synthesis of a vast array of derivatives. The most common and well-established method for N-alkylation involves the reaction of phenothiazine with an appropriate alkyl halide in the presence of a base.

A variety of bases have been successfully employed to facilitate this reaction, including sodium hydride (NaH), sodium amide (NaNH2), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). The choice of base and solvent system can significantly influence the reaction efficiency and yield. For instance, strong bases like sodium amide are often used in solvents like toluene, leading to high yields of the N-alkylated product. However, concerns about the formation of alkene byproducts and the hazardous nature of sodium amide have prompted the exploration of alternative bases. Microwave-assisted synthesis has also emerged as a facile and efficient method for N-alkylation, sometimes offering advantages over conventional heating.

The reactivity of the alkyl halide also plays a crucial role, with alkyl iodides and bromides generally being more reactive than alkyl chlorides. The selection of the alkylating agent allows for the introduction of a wide range of alkyl chains, thereby enabling the fine-tuning of the physicochemical and biological properties of the resulting phenothiazine derivatives.

Targeted Synthetic Routes for N-(n-Propyl)-phenothiazine

The synthesis of the parent compound, this compound, is typically achieved through the direct N-alkylation of phenothiazine with an n-propyl halide. A common procedure involves reacting phenothiazine with n-propyl bromide in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), in the presence of a base like sodium hydroxide. The reaction mixture is typically stirred at room temperature for an extended period to ensure complete conversion. Following the reaction, the product is isolated and purified using standard techniques like extraction and column chromatography.

An alternative approach involves the use of sodium hydride as the base in a solvent like tetrahydrofuran (B95107) (THF). In this method, the phenothiazine is first deprotonated by sodium hydride to form the corresponding sodium salt, which then readily reacts with the n-propyl halide.

Reactants Base Solvent Reaction Conditions Yield Reference
Phenothiazine, n-Propyl BromideSodium HydroxideDMSORoom Temperature, 17 hours85%
Phenothiazine, n-Propyl HalideSodium HydrideTolueneConventional HeatingLow
Phenothiazine, n-Propyl HalidePotassium CarbonateNot SpecifiedMicrowave IrradiationHigh

Novel Synthetic Strategies for N-Propylphenothiazine Analogs

The development of novel synthetic methodologies has expanded the chemical space accessible for N-propylphenothiazine analogs, enabling the creation of molecules with tailored properties.

Molecular Hybridization Approaches in N-Propylphenothiazine Derivative Synthesis

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been employed to synthesize novel N-propylphenothiazine derivatives with potential synergistic or enhanced biological activities. For example, N-propylphenothiazine has been incorporated into more complex structures, such as push-pull organic sensitizers for dye-sensitized solar cells. In these syntheses, the N-propylphenothiazine core acts as an electron donor and is linked to an acceptor moiety through a π-conjugated bridge. The synthesis often involves a multi-step sequence, starting with the N-alkylation of a substituted phenothiazine, followed by further functionalization to introduce the acceptor group.

Applications of Click Chemistry in N-Propylphenothiazine Derivative Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules. While direct applications to this compound are not extensively documented in the provided search results, the principles of click chemistry are highly applicable for creating derivatives. For instance, an N-propylphenothiazine core could be functionalized with either an azide (B81097) or an alkyne group, allowing for its efficient conjugation with a wide variety of other molecular fragments bearing the complementary functionality. This approach offers a modular and high-yielding route to novel hybrid molecules.

Functionalization and Derivatization of the N-Propylphenothiazine Core

The this compound core can be further modified to introduce a wide range of functional groups, leading to a diverse library of derivatives. The aromatic rings of the phenothiazine nucleus are susceptible to electrophilic substitution reactions, allowing for the introduction of substituents such as halogens, nitro groups, and formyl groups.

For example, Vilsmeier-Haack formylation can be used to introduce one or two formyl groups onto the phenothiazine ring system of N-propylphenothiazine. These formyl groups can then serve as synthetic handles for further transformations, such as the construction of heterocyclic rings.

Furthermore, the sulfur atom in the phenothiazine ring can be oxidized to form sulfoxides and sulfones, which can significantly alter the electronic and biological properties of the molecule. These functionalization and derivatization strategies provide a versatile platform for the synthesis of a wide array of N-propylphenothiazine analogs with tailored characteristics.

Oxidative Modifications at the Thiazine (B8601807) Sulfur Atom in N-Propylphenothiazine Derivatives

The sulfur atom within the central thiazine ring of phenothiazine and its N-alkyl derivatives, including this compound, is susceptible to oxidation. This modification allows for the synthesis of derivatives with altered electronic, chemical, and biological properties. The primary oxidation products are sulfoxides (S-oxides) and sulfones (S,S-dioxides), which result from the addition of one or two oxygen atoms to the sulfur, respectively. researchgate.netdatapdf.comrsc.org

A variety of oxidizing agents have been employed to achieve these transformations. The choice of reagent and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone state.

Common oxidizing agents include:

Hydrogen Peroxide (H₂O₂): Often used in a suitable solvent like acetic acid, hydrogen peroxide is a common reagent for oxidizing phenothiazine derivatives. researchgate.net It can lead to the formation of sulfoxides and, with more stringent conditions or excess reagent, further oxidation to sulfones.

Potassium Permanganate (KMnO₄): This strong oxidizing agent has been used to convert 10-alkylphenothiazines to their corresponding sulfones. datapdf.com The reaction medium can influence the outcome; for example, using acetone (B3395972) with a little sulfuric acid for the oxidation of 10-methylphenothiazine (B72558) resulted mainly in the sulfoxide. datapdf.com

Other Reagents: Nitric acid, potassium hypochlorite, and chromic anhydride (B1165640) have also been documented as effective oxidizing agents for the phenothiazine nucleus. datapdf.com

The process of sulfur oxidation in N-propylphenothiazine derivatives can be represented as a stepwise conversion. The initial oxidation of the sulfide (B99878) yields a sulfoxide. This intermediate can then undergo a second oxidation step to form the corresponding sulfone. This is analogous to the oxidation of other sulfur-containing compounds, such as cysteinyl residues, which can be progressively oxidized to sulfenic acid (-SOH), sulfinic acid (-SO₂H), and sulfonic acid (-SO₃H). nih.gov

Research has shown that derivatives of N-alkylphenothiazines can be successfully oxidized. For example, a modified method was developed for the synthesis of 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide and the corresponding 5,5-dioxide via hydrogen peroxide oxidation. researchgate.net Similarly, 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine (Chlorpromazine) can be oxidized to its N,5-dioxide, indicating oxidation occurs at both the ring nitrogen and the sulfur atom.

The table below summarizes the oxidative modifications at the thiazine sulfur atom.

Starting Material ClassOxidizing AgentProduct(s)Reference(s)
N-Alkylphenothiazine DerivativesHydrogen Peroxide (H₂O₂)Sulfoxide, Sulfone , researchgate.net
10-AlkylphenothiazinesPotassium Permanganate (KMnO₄)Sulfoxide, Sulfone datapdf.com
Phenothiazine DerivativesNitric Acid, Potassium HypochloriteSulfoxide, Sulfone datapdf.com

Structure Activity Relationship Studies of N Propylphenothiazines

Elucidating the Influence of the N-Propyl Substituent on Biological Activity

The three-carbon alkyl chain, or propyl group, attached to the nitrogen atom of the phenothiazine (B1677639) ring is a critical determinant of the biological activity of many phenothiazine derivatives. if-pan.krakow.pl This N-propyl linker is particularly crucial for the neuroleptic (antipsychotic) effects of these compounds, as it plays a key role in their ability to act as antagonists at dopamine (B1211576) receptors. if-pan.krakow.placgpubs.org

Research has shown that any deviation from this three-carbon chain length, either by shortening or lengthening it, can lead to a significant decrease in neuroleptic potency. acgpubs.org For instance, promethazine, which possesses a two-carbon bridge, exhibits antihistaminic properties rather than the pronounced neuroleptic effects seen with its propyl-chained counterparts. acgpubs.org The presence of the propyl connector is also a determining factor for the inhibitory activity of phenothiazines on protein kinase C (PKC). if-pan.krakow.pl

Furthermore, the nature of the amine group at the end of this propyl chain also modulates activity. Studies have indicated that tertiary amines in the side chain can enhance the anti-multidrug resistance (MDR) activity of phenothiazines when compared to derivatives with primary or secondary amines. if-pan.krakow.pl

Impact of Substituents on the Phenothiazine Ring System

Effects of Halogenation at Specific Positions (e.g., Position 2) on Pharmacological Profile

Halogenation, particularly at the C-2 position of the phenothiazine ring, has been a common strategy to enhance the biological activity of these compounds. The introduction of a halogen atom like chlorine (-Cl) or a trifluoromethyl group (-CF3) at this position generally increases the neuroleptic potency. if-pan.krakow.plamazonaws.com

For instance, chlorpromazine (B137089), a well-known antipsychotic, features a chlorine atom at the C-2 position. amazonaws.com The anti-MDR activity of phenothiazine derivatives has been shown to increase in the order of -H < -Cl < -CF3 at the C-2 position. if-pan.krakow.pl Similarly, in the context of PKC inhibition, derivatives with a -Cl atom at C-2 exhibit the greatest potential, while a -CF3 group tends to diminish this activity. if-pan.krakow.pl The presence of a bulky, hydrophobic, and electron-withdrawing substituent like a p-Cl atom on a phenyl ring attached to a 1,2,3-triazole unit, which is part of a larger phenothiazine hybrid structure, has been shown to be essential for antiproliferative activity. mdpi.com

Role of Electron-Withdrawing and Electron-Donating Groups in Activity Modulation

The electronic properties of substituents on the phenothiazine ring significantly influence the biological activity. Electron-withdrawing groups and electron-donating groups can modulate the molecule's interaction with its biological targets.

Electron-Withdrawing Groups: Groups that pull electron density from the phenothiazine ring, such as halogens (-Cl, -Br, -F), nitro (-NO2), and trifluoromethyl (-CF3), are known to enhance the antipsychotic and antidepressant potency of these compounds. amazonaws.commdpi.com This is often attributed to the stabilization of the interaction with the target receptor. amazonaws.com For example, the antipsychotic activity of phenothiazines is intensified by electronegative groups at the C-2 position in the following order: -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl The introduction of a π-acceptor like a nitro group can significantly shift the reduction potential of the molecule. beilstein-journals.org The presence of electron-withdrawing groups can also lead to a stabilization of the highest occupied molecular orbital (HOMO). nih.gov

Electron-Donating Groups: Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3), methyl (-CH3), hydroxyl (-OH), and amino (-NH2), can also positively influence the pharmacological profile. These groups are reported to increase the antipsychotic and antidepressant potency, likely by stabilizing receptor interactions. amazonaws.com They have also been associated with improved antioxidant and neuroprotective effects. amazonaws.com For instance, the introduction of a π-donating dimethylamino substituent can dramatically shift the reduction potential to lower values. beilstein-journals.org

Significance of Substitution at C-3 and C-7 Positions

While the C-2 position has been a primary focus for modification, substitutions at other positions, such as C-3 and C-7, also have a significant impact on the biological activity of phenothiazines. The introduction of substituents at these positions can lead to the development of derivatives with a range of pharmacological properties, including anticancer and neuroprotective effects. nih.govtandfonline.com

Comparative Analysis of N-Alkyl Side Chain Length and Architecture Beyond Propyl

While the N-propyl side chain is crucial for the neuroleptic activity of phenothiazines, variations in the length and architecture of the N-alkyl side chain have been explored to develop derivatives with other therapeutic applications. The length of the alkyl bridge connecting the phenothiazine ring to the terminal amine group significantly influences the anticancer efficacy of these compounds. brieflands.com

Studies have shown that phenothiazines with a four-carbon alkyl bridge and a piperazine (B1678402) group in the side chain exhibit substantial anti-proliferative potential and can restore cell sensitivity to cytostatics. if-pan.krakow.pl These piperazine and piperidine (B6355638) amines are generally more active in these roles compared to noncyclic amine groups. if-pan.krakow.pl Some research suggests that phenothiazines with a four-carbon bridge and a piperazine structure substituted at the 4-position with a methyl group may have a higher activity in reversing multidrug resistance than those with two- or three-carbon linkers or with a noncyclic amine. if-pan.krakow.pl

Conversely, increasing the side chain length does not always lead to enhanced activity. For instance, in a study of methylene (B1212753) blue and methylene violet analogues, a compound with a shorter alkyl side chain was less effective in increasing frataxin levels and enhancing mitochondrial biogenesis compared to those with longer chains. nih.gov However, another study on antiferroptotic activity found that for certain phenothiazine analogues, an optimal side chain length of 8-12 carbon atoms existed for protective effects. nih.gov These findings underscore that the optimal N-alkyl side chain length is dependent on the specific biological target and the desired therapeutic outcome.

Conformational Dynamics and Their Implications for Biological Interaction of N-Propylphenothiazines

The three-dimensional shape and flexibility of N-propylphenothiazine molecules, known as their conformational dynamics, are critical for their interaction with biological targets. nih.govaps.org The phenothiazine ring system itself is not planar but exists in a "butterfly" conformation. nih.govrsc.org The degree of this folding, often referred to as the butterfly angle, can be influenced by the substituents on the ring and the nature of the N-alkyl side chain. rsc.org

This conformational flexibility allows the molecule to adopt different shapes, which can be crucial for binding to specific receptors or enzymes. nih.govbiorxiv.org The interaction between a phenothiazine derivative and its biological target can induce conformational changes in both the drug molecule and the target protein, a concept known as "induced fit." aps.org

The non-planar structure of the phenothiazine ring can also impede molecular aggregation, which can be advantageous for certain applications. rsc.org The conformational dynamics of these molecules are not static and can fluctuate between different states. biorxiv.orgbiorxiv.org These dynamic fluctuations can provide the structural diversity necessary for molecular recognition and can be influenced by interactions with other molecules. nih.govaps.org Understanding the conformational dynamics of N-propylphenothiazines is therefore essential for designing new derivatives with improved and more selective biological activities.

Structure-Electroactivity Relationship Investigations

The electrochemical behavior of phenothiazine derivatives is intrinsically linked to their molecular structure, particularly the nature of substituents at the N-10 position of the heterocyclic ring. The introduction of an n-propyl group at this position directly influences the redox properties of the phenothiazine core, which is known for its strong electron-donating character and nonplanar "butterfly" conformation. rsc.orgscispace.com Investigations into the structure-electroactivity relationship of N-(n-Propyl)-phenothiazine and related N-alkylphenothiazines reveal key aspects of their oxidation mechanisms and the stability of the resulting electro-generated species.

The primary electrochemical response of N-substituted phenothiazines involves oxidation, typically proceeding through a reversible one-electron transfer to form a stable radical cation. researchgate.netclockss.orgnih.gov The electron-donating inductive effect of the n-propyl group at the N-10 position influences the oxidation potential. mdpi.com This effect is a general characteristic of N-alkylphenothiazines, where the alkyl chain modifies the electron density of the nitrogen and sulfur heteroatoms within the central ring. rsc.org

Cyclic voltammetry is a principal technique used to probe these relationships. Studies on an n-propyl phenothiazine derivative (referred to as 3-nPr) identified two distinct oxidation events. The first oxidation occurred at a potential of 0.72 V (vs Fc/Fc+), with a subsequent, less stable oxidation at 1.30 V. umich.edu The instability of the second redox couple was noted by a reduced peak height ratio (ipc2/ipa2 = 0.83), suggesting that while a dication can be formed, it is less stable than the initial radical cation. umich.edu

Further research has focused on the polymerization of such monomers. For instance, poly-N-propylphenothiazine has been synthesized, and its electrochemical properties were investigated. researchgate.netresearchgate.net This polymer demonstrated the capacity for two reversible one-electron oxidation processes, highlighting the potential to access multiple redox states. researchgate.net The ability to undergo multiple, reversible oxidations is a key feature for applications in electrochemical energy storage. rsc.orgresearchgate.net

The stability of the radical cations formed upon oxidation is a critical factor and is heavily dependent on the substituents on the phenothiazine ring. researchgate.netacs.org While the radical cation of the parent phenothiazine is relatively stable, the stability of substituted derivatives can vary. researchgate.net Upon oxidation, the nonplanar phenothiazine skeleton tends to adopt a more planar conformation in the resulting radical cation species. nih.gov This structural reorganization is an integral part of the electrochemical behavior of these compounds.

Pharmacological and Biological Activities of N N Propyl Phenothiazine and Its Derivatives

Research in Neuropharmacology

The neuropharmacological activities of N-(n-Propyl)-phenothiazine and its derivatives are primarily centered on their interactions with various components of the central nervous system (CNS). These interactions are the basis for their investigation as potential therapeutic agents for a range of neurological and psychiatric conditions. The n-propyl side chain is a key determinant of their antipsychotic potential and influences their effects on different neurotransmitter systems. if-pan.krakow.pl

Mechanisms of Dopaminergic Receptor Antagonism and Modulation

The hallmark of the neuropharmacological activity of many phenothiazine (B1677639) derivatives is their ability to antagonize dopamine (B1211576) receptors, a property that is central to their antipsychotic effects. iiarjournals.orgresearchgate.net The three-dimensional structure of phenothiazines, including this compound, bears a resemblance to that of dopamine, allowing them to bind to and block dopamine receptors. if-pan.krakow.pl The antagonism of D2-like dopamine receptors (D2, D3, and D4) is particularly correlated with antipsychotic efficacy. iiarjournals.org

The length of the alkyl chain at the N-10 position is a critical factor, with a three-carbon propyl chain being optimal for potent dopaminergic receptor antagonism and antipsychotic activity. if-pan.krakow.pl Shortening this chain to two carbons, as seen in promethazine, significantly reduces antipsychotic effects while enhancing antihistaminic properties. iiarjournals.org Research has shown that various N-propyl-phenothiazine derivatives exhibit significant affinity for dopamine receptors. For instance, certain derivatives have been synthesized as potential ligands for both D1 and D2 dopamine receptors. scispace.com The nature of substituents on the phenothiazine ring system further modulates this activity.

Table 1: Dopamine Receptor Binding Affinities of Selected Phenothiazine Derivatives

Compound D1 Receptor Affinity (Ki, nM) D2 Receptor Affinity (Ki, nM) D3 Receptor Affinity (Ki, nM) D4 Receptor Affinity (Ki, nM)
Levomepromazine 54 8.6 (D2L), 4.3 (D2S) 8.3 7.9
Chlorpromazine (B137089) - - - -
Fluphenazine - - - -
Perphenazine - - - -

Data compiled from studies on various phenothiazine derivatives. The specific subtype of the D2 receptor is indicated where available (D2L: long isoform, D2S: short isoform). A lower Ki value indicates a higher binding affinity. Dashes indicate that specific data for that receptor was not found in the provided search results.

Interactions with Other Neurotransmitter Systems (Histamine, Serotonin (B10506), Acetylcholine (B1216132), α-Adrenergic Receptors)

Beyond their primary action on dopamine receptors, this compound and its derivatives interact with a variety of other neurotransmitter systems, contributing to their broad pharmacological profile. iiarjournals.org

Histamine (B1213489) Receptors: Many phenothiazine derivatives exhibit potent histamine H1 receptor antagonism. iiarjournals.org This action is responsible for their sedative and antiemetic effects. nih.gov The structural similarity of some phenothiazines, like promethazine, to histamine underlies their strong antihistaminic activity. iiarjournals.org

Serotonin Receptors: Phenothiazine antipsychotics can also display high affinity for serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes. iiarjournals.org The blockade of these receptors can contribute to anxiolytic and antidepressant effects and may modulate the risk of extrapyramidal side effects associated with dopamine receptor antagonism. iiarjournals.org

Acetylcholine Receptors: Anticholinergic activity, resulting from the blockade of muscarinic acetylcholine receptors (primarily M1 and M2), is another feature of many phenothiazine derivatives. iiarjournals.org This can lead to a range of peripheral and central effects. nih.gov Interestingly, some N3,N7-diaminophenothiazinium derivatives with an n-propyl group have been shown to act as antagonists of α7-nicotinic acetylcholine receptors, with the propyl size being optimal for inhibitory activity. nih.govku.ac.ae

α-Adrenergic Receptors: Blockade of α1 and α2-adrenergic receptors is also observed with phenothiazine-type antipsychotics. iiarjournals.org The inhibition of α1 receptors can lead to effects such as hypotension, while α2 receptor blockade may contribute to antidepressant activity. iiarjournals.orghmdb.ca

Investigation of Central Nervous System Depressant Effects

The interaction of this compound derivatives with multiple neurotransmitter receptors, including histamine H1 and α1-adrenergic receptors, underlies their central nervous system (CNS) depressant effects, which primarily manifest as sedation. nih.govhres.ca The sedative properties of these compounds can be therapeutically useful in managing agitation. However, the intensity of this effect varies among different phenothiazine derivatives. hres.ca Fluphenazine, a piperazine-containing phenothiazine, for instance, is noted to be less sedating than some other members of its class. hres.ca The CNS depressant actions of phenothiazines can also lead to the potentiation of other CNS depressant drugs like alcohol and anesthetics. hres.cadrugbank.com

Modulation of Cholinesterase Activity

Certain phenothiazine derivatives have been identified as inhibitors of cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. moca.net.uatandfonline.com This inhibitory activity is of interest in the context of neurodegenerative disorders like Alzheimer's disease, where cholinesterase inhibitors are a therapeutic strategy.

Studies have shown that some phenothiazines are selective inhibitors of butyrylcholinesterase (BuChE), while others also inhibit acetylcholinesterase (AChE). moca.net.uatandfonline.com The inhibition kinetics can be complex and concentration-dependent, with some phenothiazines exhibiting non-competitive or mixed-type inhibition. nih.gov This suggests that these compounds may interact with the enzyme both as individual molecules (monomers) and as aggregates (micelles) at higher concentrations. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Phenothiazine Derivatives

Compound Enzyme IC50
Chlorpromazine (CPM) AChE 11 ng/mL
Chlorpromazine S-oxide AChE 1.8 ng/mL
Promethazine (PMZ) AChE 17 ng/mL
Promethazine S-oxide AChE 2.5 ng/mL
Thioridazine (B1682328) (THZ) 2S,5S-dioxide AChE 27 ng/mL

IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Data is from a study using a kinetic spectrophotometric method. researchgate.net

Research in Antimicrobial Activity

In addition to their neuropharmacological properties, this compound and its derivatives have demonstrated significant antimicrobial activity against a range of pathogenic microorganisms. nih.gov This has opened avenues for their investigation as potential therapeutic agents for infectious diseases, including those caused by drug-resistant bacteria. brieflands.comnih.gov

Antibacterial Efficacy and Mechanistic Pathways

The antibacterial effects of phenothiazine derivatives are multifaceted and can involve direct bactericidal action as well as the potentiation of existing antibiotics. iiarjournals.orgbrieflands.com One of the key mechanisms underlying their antibacterial activity is the inhibition of bacterial multidrug resistance (MDR) efflux pumps. iiarjournals.orgbrieflands.com These pumps are a major cause of antibiotic resistance, as they actively extrude antimicrobial agents from the bacterial cell. By inhibiting these pumps, phenothiazines can re-sensitize resistant bacteria to conventional antibiotics. iiarjournals.org

Furthermore, phenothiazines can exert their antibacterial effects through other mechanisms, including the disruption of bacterial cell membranes and the inhibition of DNA replication processes through intercalation with DNA bases. iiarjournals.org The presence of an n-propyl group on the phenothiazine scaffold has been shown to be favorable for antitubercular activity in certain derivatives. nih.gov

Table 3: Antibacterial Efficacy of Selected Phenothiazine Derivatives

Derivative Class Bacterial Strain MIC (µg/mL)
Phenothiazine-1,3,4-thiadiazole hybrid (48d) Mycobacterium tuberculosis 0.8
Phenothiazine-1,3,4-thiadiazole hybrid (48e) Mycobacterium tuberculosis 0.8
Antitubercular Phenothiazine Analog (Compound 4) Mycobacterium tuberculosis 2-4
Antitubercular Phenothiazine Analog (Compound 5) Mycobacterium tuberculosis 2-4

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates greater antibacterial efficacy. scispace.comnih.gov

Inhibition of Bacterial Multidrug Resistance Efflux Pumps

A key mechanism behind the antibacterial efficacy of phenothiazines is their ability to inhibit bacterial multidrug resistance (MDR) efflux pumps. iiarjournals.org These pumps are proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their target and rendering the bacteria resistant. iiarjournals.org By inhibiting these pumps, phenothiazines can re-sensitize resistant bacteria to conventional antibiotics. iiarjournals.org For instance, phenothiazines like chlorpromazine have been identified as efflux pump inhibitors, particularly in the context of Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.com This inhibitory action on efflux pumps is a crucial strategy in overcoming antibiotic resistance. iiarjournals.org

Membrane-Destabilizing Effects on Bacterial Cells

Phenothiazine derivatives can also exert their antibacterial effects by destabilizing bacterial cell membranes. iiarjournals.org This disruption of the membrane integrity increases its permeability, which can have several detrimental consequences for the bacteria. iiarjournals.org An increase in membrane permeability can facilitate the entry of antibiotics into the cell, enhancing their efficacy. iiarjournals.org Furthermore, the destabilization can disrupt the ion gradient across the membrane, which is vital for numerous intracellular processes, and can also inhibit bacterial motility. iiarjournals.org Some phenothiazine derivatives, such as chlorpromazine, have been shown to cause damage to the cell membrane. nih.gov

Activity Spectrum against Specific Bacterial Strains

Research has demonstrated the activity of this compound and its derivatives against a range of pathogenic bacteria.

Mycobacterium tuberculosis : Phenothiazines have long been recognized for their antitubercular activity. researchgate.netnaturalspublishing.com Several derivatives have shown significant inhibition of Mycobacterium tuberculosis growth, including against multidrug-resistant strains. researchgate.netnih.govoup.com For example, certain 3,7-di(hetero)aryl-substituted 10-(3-trimethylammoniumpropyl)10H-phenothiazine salts effectively inhibit M. tuberculosis growth. mdpi.com The mechanism of action is thought to involve the inhibition of NADH:menaquinone oxidoreductase (NDH-2), an essential enzyme in the respiratory chain of M. tuberculosis. researchgate.net

Staphylococcus aureus : Phenothiazine derivatives have demonstrated notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.comnih.gov The inhibition of efflux pumps is a key mechanism in overcoming resistance in MRSA. mdpi.com Specific derivatives have shown potent inhibitory activity against various MRSA strains. nih.gov

Escherichia coli : Some phenothiazine derivatives have been found to inhibit the growth of Escherichia coli. mdpi.com However, the effectiveness can be limited by efflux pumps in Gram-negative bacteria like E. coli. nih.gov

Acinetobacter baumannii : Phenothiazine derivatives have shown promising activity against the opportunistic pathogen Acinetobacter baumannii, including multidrug-resistant strains. nih.govnih.gov These compounds have been observed to inhibit the growth and biofilm formation of A. baumannii. nih.govnih.gov The mechanism of action can involve the promotion of reactive oxygen species (ROS) production, as well as damage to the cell membrane and DNA. nih.gov

Klebsiella pneumoniae : Certain phenothiazine derivatives have also demonstrated inhibitory activity against Klebsiella pneumoniae. mdpi.com

Table 1: Antibacterial Activity of Selected Phenothiazine Derivatives

Compound/DerivativeBacterial StrainActivityReference
3,7-diaryl-substituted 10-(3-trimethylammoniumpropyl)10H-phenothiazine saltsMycobacterium tuberculosisMIC 12.5–25 μM mdpi.com
3,7-diaryl-substituted 10-(3-trimethylammoniumpropyl)10H-phenothiazine saltsStaphylococcus aureusMIC 6.25–12.5 μM mdpi.com
3,7-diaryl-substituted 10-(3-trimethylammoniumpropyl)10H-phenothiazine saltsEscherichia coliMIC 25 μM mdpi.com
3,7-diaryl-substituted 10-(3-trimethylammoniumpropyl)10H-phenothiazine saltsAcinetobacter baumanniiMIC 25 μM mdpi.com
3,7-diaryl-substituted 10-(3-trimethylammoniumpropyl)10H-phenothiazine saltsKlebsiella pneumoniaeMIC 12.5 μM mdpi.com
Promethazine, Trifluoperazine (B1681574), Thioridazine, ChlorpromazineAcinetobacter baumanniiMIC 0.05 to 0.6 g/L nih.gov

Antifungal Research

The antifungal potential of phenothiazine derivatives has been an area of active investigation. smolecule.comresearchgate.netnih.gov Studies have shown that these compounds can inhibit the growth of various fungi, including Candida species and Cryptococcus neoformans. iiarjournals.org The proposed mechanisms for their antifungal action include membrane destabilization and inhibition of the calcium-calmodulin system, similar to their effects on bacteria. iiarjournals.org Furthermore, some phenothiazine derivatives have demonstrated synergistic effects when used in combination with established antifungal agents like amphotericin B and ketoconazole. iiarjournals.org Research has also indicated that phenothiazine can reduce both the metabolic activity and biomass of Candida albicans biofilms and is a potent inhibitor of prostaglandin (B15479496) E2 production by these biofilms. nih.gov

Antiviral Research (e.g., SARS-CoV)

The antiviral properties of phenothiazines have been explored, particularly in the context of coronaviruses like SARS-CoV. nih.govresearchgate.netmdpi.comfrontiersin.org Research has indicated that phenothiazine itself can moderately inhibit the replication of SARS-CoV. nih.gov The addition of a propylamino group to the phenothiazine structure, as in promazine, has been shown to increase the inhibitory effect on SARS-CoV replication, although without high selectivity. nih.gov

More recent studies on SARS-CoV-2 have revealed that phenothiazine derivatives can inhibit viral entry into host cells. mdpi.comnih.gov One proposed mechanism is the blockade of the spike protein's binding to neuropilin-1 (NRP-1), a co-factor for viral entry. nih.gov These derivatives have shown the ability to inhibit the fusion activity of the virus and its binding to NRP-1. nih.gov Mechanistic studies suggest that phenothiazines primarily act at the early stage of infection and may bind to the spike protein, potentially preventing its proteolytic cleavage, which is necessary for viral entry. researchgate.netmdpi.com

Antiprotozoal and Antimalarial Research

Phenothiazine derivatives have demonstrated significant promise in the fight against protozoal and malarial infections. iiarjournals.orgresearchgate.net

Plasmodium falciparum : The antimalarial effects of phenothiazines have been recognized for a considerable time. iiarjournals.org Due to the emergence of chloroquine-resistant strains of Plasmodium falciparum, there is renewed interest in phenothiazines as potential antimalarial agents. iiarjournals.orgacs.orgsci-hub.box Studies have confirmed the antimalarial activity of compounds like chlorpromazine, which exhibit both direct parasiticidal effects and the ability to inhibit chloroquine (B1663885) resistance. iiarjournals.org Research into sulfur isosteres of acridinediones, which are structurally related to phenothiazines, has shown that these compounds can inhibit the P. falciparum cysteine protease falcipain and demonstrate activity against cultured parasites. acs.org

Naegleria fowleri : Phenothiazine compounds have shown in vitro activity against the pathogenic free-living amoeba Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis. iiarjournals.orgnih.govresearchgate.net Compounds like chlorpromazine have been found to be effective in destroying N. fowleri both in vitro and in vivo. iiarjournals.org The mechanism of action may involve the disruption of the amoeba's plasma membrane or interference with its calcium regulatory proteins. nih.gov

Research in Anticancer and Antiproliferative Activity

The tricyclic scaffold of phenothiazine has become a significant point of interest in oncology research due to its diverse biological activities. Phenothiazine derivatives, including this compound, have been investigated for their potential as anticancer agents. iiarjournals.orgmdpi.com Their antitumor effects are attributed to a variety of mechanisms, such as the induction of programmed cell death (apoptosis), interference with DNA repair, modulation of critical cellular signaling pathways, and the reversal of multidrug resistance in cancer cells. iiarjournals.org

Mechanisms of Apoptosis Induction

Phenothiazines can trigger apoptosis, a form of programmed cell death, in cancer cells through multiple intrinsic and extrinsic pathways. This is a crucial mechanism for their anticancer activity, as it eliminates malignant cells. iiarjournals.orgresearchgate.net Studies have shown that phenothiazine derivatives can induce apoptosis in various cancer cell lines, including melanoma, leukemia, and oral cancer. iiarjournals.orgnih.gov

One key mechanism involves the disruption of mitochondrial membrane potential, which leads to the activation of caspases, a family of proteases that execute the apoptotic process. researchgate.net For instance, research on trifluoperazine, a related phenothiazine, and its derivative A4 [10-(3-(piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine], demonstrated dose-dependent increases in the apoptotic population of oral cancer cells. nih.govresearchgate.net This was confirmed by the activation of caspase-9 (an initiator caspase in the mitochondrial pathway) and caspase-3 (an executioner caspase). researchgate.net

Furthermore, some phenothiazines can increase the expression of the p53 tumor suppressor protein. iiarjournals.org The p53 protein plays a vital role in initiating the internal death signal when DNA damage is irreparable, thereby inducing apoptosis. iiarjournals.org

Table 1: Apoptosis-Inducing Effects of Phenothiazine Derivatives

CompoundCancer Cell LineObserved EffectKey Pathway Involved
A4 [10-(3-(piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine]Ca922 (Oral Cancer)Dose-dependent increase in apoptotic cells. nih.govresearchgate.netCaspase-9 and Caspase-3 activation. researchgate.net
TrifluoperazineCa922 (Oral Cancer)Apoptosis induction. nih.govresearchgate.netCaspase-9 and Caspase-8 activation. researchgate.net
ThioridazineLymphatic and Leukemia CellsApoptosis induction at clinically relevant concentrations. iiarjournals.orgMitochondrial pathway, p53 expression. iiarjournals.org

Inhibition of DNA Repair Mechanisms

Cancer cells often rely on robust DNA repair mechanisms to survive the effects of chemotherapy and radiation. The ability of phenothiazines to inhibit these repair processes makes them promising candidates for combination therapies. iiarjournals.org If DNA damage is not repaired before the cell enters critical phases of the cell cycle, checkpoint proteins like p53 can halt the cycle and trigger apoptosis. iiarjournals.org

Research has indicated that phenothiazines can inhibit DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. iiarjournals.org By inhibiting DNA-PK, phenothiazines reduce the efficiency of DNA repair. iiarjournals.org There is also evidence that they can diminish the activity of endonucleases in human fibroblast cells, which are also important for DNA repair. iiarjournals.org Some phenothiazine derivatives have been shown to impede the resolution of γH2AX, a marker for DNA double-strand breaks, leading to prolonged cell cycle arrest and eventual cell death in lung cancer cells treated with DNA-damaging agents. researchgate.net

Modulation of Cellular Signal Transduction Pathways

Phenothiazines can exert their antiproliferative effects by interfering with various signal transduction pathways that are often dysregulated in cancer. iiarjournals.orgnih.gov These pathways control cell growth, proliferation, and survival.

A significant target for phenothiazines is calmodulin, a calcium-binding protein. iiarjournals.org By inhibiting the binding of calcium to calmodulin, phenothiazines can disrupt numerous calcium-mediated signaling pathways, which can lead to the inhibition of proliferation and the induction of apoptosis. iiarjournals.org

Furthermore, phenothiazines have been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. iiarjournals.org This pathway is crucial for cell survival, and its inhibition by compounds like thioridazine has demonstrated cytotoxic effects in cervical and endometrial cancer cells. iiarjournals.org The Mitogen-Activated Protein (MAP) kinase pathways, including the JNK and p38 pathways, which regulate transcription factors involved in cell proliferation and apoptosis, are also potential targets for modulation by these compounds. nih.govuva.nl

Table 2: Modulation of Signaling Pathways by Phenothiazines

PathwayKey Protein/TargetEffect of Phenothiazine DerivativeOutcome
Calcium SignalingCalmodulinInhibition of Ca2+ binding. iiarjournals.orgInhibition of proliferation, apoptosis. iiarjournals.org
PI3K/Akt PathwayPI3K, AktInhibition of the pathway. iiarjournals.orgCytotoxicity in cancer cells. iiarjournals.org
p53 PathwayTCTPInhibition of TCTP, leading to increased p53 expression. iiarjournals.orgApoptosis induction. iiarjournals.org

Direct DNA-Damaging Effects

In addition to inhibiting DNA repair, some phenothiazines may exert direct DNA-damaging effects. iiarjournals.org This can occur through mechanisms like intercalation into the DNA structure, which involves the insertion of the molecule between the base pairs of the DNA double helix. iiarjournals.org This action can inhibit DNA-based processes such as replication and transcription, ultimately contributing to the compound's cytotoxic effects. iiarjournals.org Another proposed mechanism involves the generation of reactive oxygen species (ROS), which can cause oxidative damage to DNA, leading to strand breaks. nih.gov For example, the antioxidant propyl gallate, in the presence of copper ions, has been shown to induce DNA strand breaks through the formation of ROS. nih.gov

Inhibition of Multidrug Resistance in Neoplastic Cells (e.g., P-glycoprotein)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell. mdpi.comiiarjournals.org

Phenothiazines were among the first compounds identified as modulators of P-gp-mediated MDR. iiarjournals.org They are believed to inhibit the function of these efflux pumps, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapy drugs. iiarjournals.orgiiarjournals.org For instance, thioridazine has been shown to inhibit P-glycoprotein in MDR mouse T-lymphoma cells. iiarjournals.org Structure-activity relationship studies have revealed that certain structural features, such as a hydrophobic nucleus and specific side chains, enhance the anti-MDR activity of phenothiazines. nih.gov For example, compounds with a four-carbon alkyl bridge and a piperazinyl amine group showed increased potency in reversing MDR. nih.gov

Table 3: P-glycoprotein Inhibition by Phenothiazine Derivatives

CompoundCell LineObserved Effect
ThioridazineMDR Mouse T-lymphomaInhibition of P-glycoprotein (ABCB1). iiarjournals.org
ThiethylperazineL5178 MDR (Mouse T-lymphoma)Inhibited P-gp transport activity to a greater extent than verapamil. iiarjournals.org
TrifluoperazineL5178 MDR (Mouse T-lymphoma)Inhibited P-gp transport activity to a greater extent than verapamil. iiarjournals.org
PerphenazineL5178 MDR (Mouse T-lymphoma)Inhibited P-gp transport activity to a greater extent than verapamil. iiarjournals.org

Anti-angiogenesis Investigations

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. iiarjournals.orgnih.gov The inhibition of angiogenesis is therefore a key strategy in cancer therapy. nih.gov

Some phenothiazine derivatives have demonstrated anti-angiogenic properties. iiarjournals.org For example, thioridazine has been found to block the angiogenesis-stimulating effect of tumors. iiarjournals.org Tumors secrete factors like vascular endothelial growth factor (VEGF) to promote the growth of new blood vessels. iiarjournals.org The ability of certain phenothiazines to interfere with this process suggests another avenue through which they can exert their antitumor effects, essentially starving the tumor by cutting off its blood supply. iiarjournals.orgresearchgate.net

Targeting Anticancer Stem Cells

Recent research has highlighted the potential of phenothiazine derivatives to selectively target and eradicate cancer stem cells (CSCs), a subpopulation of tumor cells responsible for cancer initiation, progression, metastasis, and relapse. Thioridazine, a phenothiazine compound, has been shown to selectively inhibit CSCs without affecting normal somatic stem cells. iiarjournals.org One proposed mechanism for this selective toxicity involves the antagonism of dopamine receptors expressed on CSCs. iiarjournals.org This selective action against glioblastoma stem cells, leading to their destruction through autophagy, has been observed without harming healthy neurons and glial cells. iiarjournals.org

Studies have identified that certain drugs, including the dopamine receptor antagonist thioridazine, can selectively target cancer stem cells. researchgate.net This has spurred further investigation into the anti-CSC properties of other phenothiazine derivatives. For instance, some derivatives have demonstrated the ability to inhibit the self-renewal capacity of breast cancer cells. frontiersin.org The modification of the phenothiazine structure has led to the development of new derivatives with enhanced activity against breast cancer stem cells. researchgate.net

Inhibition of Tubulin Polymerization

Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making it a key target for anticancer drug development. smolecule.comnih.gov The disruption of microtubule dynamics by these compounds leads to mitotic arrest and subsequent cell death in cancer cells. nih.gov

N-benzoylated phenothiazines have been synthesized and shown to exhibit significant antiproliferative activity by inhibiting tubulin polymerization. nih.gov The mechanism of action often involves the binding of these derivatives to the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.net Research has shown that even small modifications to the phenothiazine scaffold can significantly impact the tubulin polymerization inhibitory activity. For example, the substitution of a chlorine atom with a trifluoromethyl group has been shown to enhance this inhibitory effect. biorxiv.org

Phenothiazine-ketone hybrids have also emerged as relevant tubulin polymerization inhibitors, with some displaying significant antitumor effects at nanomolar concentrations across a wide range of cancer cell lines. nih.gov Furthermore, a new family of microtubule-targeting agents with a phenothiazine A-ring has demonstrated significant antiproliferative activity and inhibition of tubulin polymerization, with some derivatives showing greater potency than the established agent phenstatin (B1242451) against certain cancer cell lines. researchgate.net

Inhibition of Farnesyltransferase (FTase)

Farnesyltransferase (FTase) is another promising target in cancer therapy due to its role in the post-translational modification of proteins involved in cell signaling, including the Ras protein. mdpi.com Phenothiazine derivatives have been investigated as potential FTase inhibitors.

The phenothiazine skeleton is considered a crucial element for the inhibition of human farnesyltransferase. mdpi.com The inhibitory properties are significantly influenced by the strategic placement of a carboxylic acid group, which interacts with the zinc atom within the enzyme's active site. mdpi.com Hybrids of phenothiazine and 1,2,3-triazole have been identified as FTase inhibitors. mdpi.com Additionally, phenothiazine-ketone hybrids have demonstrated dual activity, inhibiting both tubulin polymerization and FTase. mdpi.com

Research has led to the synthesis of new families of human farnesyltransferase inhibitors based on the phenothiazine scaffold, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov For instance, propargyl esters bearing a tyrosine residue have shown promising in vitro biological potential as FTase inhibitors. researchgate.net

Efficacy against Diverse Cancer Cell Lines

Phenothiazine derivatives have demonstrated a broad spectrum of cytotoxic activity against a variety of human cancer cell lines.

Cancer TypeCell LinesObserved Effects
Breast Cancer MCF-7, MDA-MB-231, MDA-MB-468, SKBR3, T47D, SUM159, BT474Cytotoxicity, Apoptosis Induction, Inhibition of Cancer Stem Cells. researchgate.netmdpi.comtandfonline.com
Lung Cancer NCI-H446, NCIH-460, A549, NCI-H226, NCI-H596, NCI-H292Cytotoxicity. tandfonline.com
Liver Cancer --
Glioblastoma SNB-19, U87MGCytotoxicity, Apoptosis Induction. biorxiv.orgresearchgate.netsemanticscholar.org
Melanoma C-32, SK-MEL-2High sensitivity, Cytotoxicity. researchgate.netresearchgate.net
Colon Adenocarcinoma COLO 320, HT-29, HCT-116Cytotoxicity, Apoptosis Induction, Synergism with Doxorubicin (B1662922). nih.govmdpi.comresearchgate.net
Oral Cancer Ca9-22, HSC-2, HSC-3, HSC-4Apoptosis-inducing activity. nih.govtandfonline.com
Leukemia THP-1, HL-60, CCRF-CEMCytotoxicity, Apoptosis Induction. nih.govmdpi.com
Ovarian Cancer SK-OV-3, OVCAR-4Cytotoxicity. researchgate.nettandfonline.com
Prostate Cancer PC-3, 22Rv1Cytotoxicity. tandfonline.com
Renal Cancer A498Cytotoxicity. researchgate.net
Central Nervous System -Cytotoxicity. researchgate.net

Synergistic Effects with Established Chemotherapeutic Agents

An important aspect of the anticancer potential of phenothiazine derivatives is their ability to act synergistically with existing chemotherapeutic drugs. This combination can enhance the efficacy of the primary drug, potentially allowing for lower doses and reducing adverse side effects. iiarjournals.org

Phenothiazine derivatives have been shown to exhibit synergistic effects with antibiotics and other chemotherapeutic agents. researchgate.net For example, certain derivatives have demonstrated synergism with doxorubicin against multidrug-resistant colon adenocarcinoma cells. mdpi.com This ability to sensitize cancer cells to chemotherapy is a significant area of ongoing research. iiarjournals.org

Research in Antioxidant Properties

Phenothiazines are recognized for their antioxidant properties, which are attributed to their ability to act as electron donors. rsc.org This characteristic allows them to scavenge free radicals, which are implicated in various disease processes.

Free Radical Scavenging Mechanisms

The antioxidant activity of phenothiazines is rooted in the chemical properties of the core phenothiazine molecule. nih.gov The addition of functional groups can significantly enhance these antiradical properties. nih.gov The primary mechanisms by which phenothiazines scavenge free radicals include:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenothiazine molecule donates a hydrogen atom to a free radical, thereby neutralizing it. This is considered the most energetically favorable mechanism in lipid systems, involving the hydrogen atom from the NH group of the phenothiazine ring. physchemres.org

Radical Adduct Formation (RAF): Phenothiazines can directly react with free radicals to form a stable adduct. For the highly reactive hydroxyl radical (HO•), RAF is the primary scavenging mechanism for all antioxidants in this class. nih.gov

Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the phenothiazine molecule to the free radical. The dominant mechanism against peroxyl radicals like HOO• and CH3OO• can be either HAT or SET, depending on the specific phenothiazine derivative. nih.gov

Computational studies have shown that phenothiazine and its derivatives are excellent scavengers of hydroxyl and superoxide (B77818) radicals. rsc.org The efficiency of radical scavenging can be influenced by the surrounding environment; for instance, in aqueous solutions, they exhibit strong antioxidant properties, while in fatty environments, they may act as pro-oxidants. nih.gov

Inhibition of Lipid Peroxidation

Phenothiazines have demonstrated significant efficacy as inhibitors of iron-dependent lipid peroxidation. nih.gov The core phenothiazine structure is a potent antioxidant, and its ability to inhibit lipid peroxidation is a key aspect of its biological activity. mdpi.com Lipid peroxidation is a detrimental chain reaction involving the oxidative degradation of lipids, which can lead to cell damage and has been implicated in numerous disease states. core.ac.uksemanticscholar.org

Research has shown that the chemical structure of phenothiazine derivatives greatly influences their antioxidant capacity. A crucial determinant for potent in vitro inhibition of lipid peroxidation is the absence of a substituent at the N-10 position of the phenothiazine ring. core.ac.uknih.gov For instance, the methylation of this nitrogen atom can reduce the compound's activity by nearly 100-fold. nih.govnih.gov In contrast, the parent phenothiazine nucleus itself shows strong inhibitory action. core.ac.uknih.gov

A novel series of N10-carbonyl-substituted phenothiazines has been identified as highly potent inhibitors of lipid peroxidation. core.ac.uknih.gov One exemplar compound, N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide (DT-PTZ-C), displayed a 30 to 100-fold higher potency in inhibiting oxidative damage in organotypic hippocampal slice cultures compared to the standard vitamin E analog, Trolox, or edaravone. core.ac.uksemanticscholar.org These compounds are thought to act by preventing the consumption of nitric oxide (NO) that is associated with lipid peroxidation. core.ac.uk

The table below summarizes the comparative potency of various phenothiazines and standard antioxidants in inhibiting lipid peroxidation.

CompoundRelative Potency (vs. Edaravone/Trolox)Key Structural FeatureReference
Phenothiazine (unsubstituted) Up to 1000x more potentUnsubstituted N-10 atom core.ac.uk
N-methyl-phenothiazine Markedly less activeMethyl group at N-10 core.ac.uknih.gov
DT-PTZ-C 30-100x more potentN-10 carbonyl substitution core.ac.uksemanticscholar.org
Trolox Standard referenceVitamin E analogue core.ac.uksemanticscholar.org
Edaravone Standard referenceRadical scavenger core.ac.uk

Cytoprotective Effects on Neuronal Cells

The antioxidant properties of phenothiazines contribute to their significant cytoprotective effects on neuronal cells. iiarjournals.org Oxidative stress is a major factor in neuronal damage and degeneration. nih.gov Phenothiazine and its derivatives have been shown to protect neurons from oxidative insults.

In one study, a phenothiazine derivative, 2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanolamine methanesulfonate, provided protection to primary cultures of rat hippocampal neurons exposed to hydrogen peroxide. nih.gov This protection was observed at a concentration of 5 µM. nih.gov Similarly, research using Caenorhabditis elegans as a model organism found that free, untargeted phenothiazine exerted strong neuroprotection at the cellular level, preventing neurodegeneration induced by toxins. nih.gov N-Acylaminophenothiazines have also been noted for their neuroprotective activity, which is considered a crucial property for molecules aimed at treating neurodegenerative disorders. researchgate.net

Nrf2 Activation and Redox Signaling Pathway Modulation

Phenothiazines (PTZs) are recognized as non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govelsevierpure.comresearchgate.net The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Nrf2 is a transcription factor that, under normal conditions, is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.com

Upon exposure to oxidative or electrophilic stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. mdpi.com There, it binds to the antioxidant response element (ARE) in the promoter regions of numerous genes, regulating the expression of a wide array of antioxidant proteins and detoxifying enzymes. nih.govresearchgate.net

PTZs are considered an emerging class of molecules that can modulate this redox signaling pathway, thereby reducing oxidative injury to cells. nih.govelsevierpure.comresearchgate.net Unlike many Nrf2 activators that are electrophilic and carry a risk of "off-target" effects, phenothiazines represent a class of non-electrophilic, direct modulators of the Nrf2 pathway. nih.govelsevierpure.com This activation of Nrf2 enhances the cell's intrinsic antioxidant capacity and has been identified as a potential therapeutic strategy for oxidative stress-mediated diseases. nih.govelsevierpure.com Studies have shown that Nrf2 activation can increase intracellular levels of glutathione (B108866) (GSH), a key cellular antioxidant. acs.org

Investigation of Prooxidant Action in Specific Biological Environments

While phenothiazines are well-known for their antioxidant capabilities, their redox activity can also lead to prooxidant effects under specific conditions. The biological environment, particularly the medium (aqueous vs. lipid), plays a critical role in determining whether phenothiazine acts as an antioxidant or a prooxidant. rsc.orgdntb.gov.ua

A quantum chemistry study revealed that in an aqueous solution, phenothiazine behaves as an excellent antioxidant. rsc.orgdntb.gov.ua It can be regenerated after scavenging a radical, potentially allowing it to neutralize a second radical, making the process highly efficient. rsc.org

However, in lipid media, phenothiazine can exhibit prooxidant behavior. rsc.orgdntb.gov.ua This is attributed to the formation of the phenothiazinyl radical, which is highly stable and can be toxic to biological systems. rsc.org Furthermore, the peroxidase-catalyzed oxidation of phenothiazines can generate cytotoxic prooxidant free radicals at a physiological pH. nih.gov This process, which can be enhanced by inflammation, leads to the co-oxidation of cellular reductants like NADH and glutathione (GSH), increased oxygen uptake, and the formation of superoxide radicals, ultimately causing oxidative stress, lipid peroxidation, and cytotoxicity to cells such as hepatocytes. nih.gov

Research in Neurodegenerative Disease Therapeutics

The ability of phenothiazines to counteract oxidative stress and protect neurons has made them compounds of interest for the treatment of neurodegenerative diseases, including Parkinson's and Alzheimer's disease. iiarjournals.org Oxidative stress is a well-established factor in the pathomechanism of these disorders. iiarjournals.orgresearchgate.net

Preventing Dopaminergic Neurodegeneration (e.g., in Parkinson's Disease Models)

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. semanticscholar.org A significant body of evidence indicates that oxidative stress plays a crucial role in this neurodegenerative process. researchgate.net

Studies using the nematode Caenorhabditis elegans as a model for Parkinson's disease have shown that phenothiazines can prevent dopaminergic neurodegeneration. iiarjournals.orgnih.gov In these models, neurotoxins such as rotenone (B1679576) and 1-methyl-4-phenyl-pyridinium (MPP+), which induce oxidative stress and are used to simulate PD pathology, cause the selective death of dopaminergic neurons. nih.govresearchgate.net Research demonstrated that free phenothiazine provided strong neuroprotection against this toxicity at the cellular level and also led to improved behavioral outcomes in the model organisms. nih.gov Notably, the neuroprotective effect was achieved at nanomolar concentrations and was more potent than that of mitochondrially targeted antioxidants. nih.gov This suggests that certain chain-breaking antioxidants like phenothiazine can effectively forestall dopaminergic toxicity. nih.gov

Therapeutic Potential in Alzheimer's Disease Treatment

Alzheimer's disease (AD) is another neurodegenerative disorder where phenothiazines have shown therapeutic potential. iiarjournals.org The pathology of AD involves extracellular beta-amyloid plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. mdpi.com

Phenothiazine-like compounds are being investigated as potential anti-Alzheimer's agents due to their multifunctional activities. researchgate.net These activities include the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine, as well as neuroprotective effects. researchgate.netmdpi.com Methylene (B1212753) blue, a well-known phenothiazine compound, has been investigated in clinical trials for its ability to inhibit the aggregation of tau protein. mdpi.com

Researchers are actively developing hybrid molecules that combine the phenothiazine scaffold with other chemical moieties to create multifunctional drugs for AD. mdpi.com For example, N-acylaminophenothiazines have been developed as neuroprotective agents with the potential to sequester free radicals. researchgate.net Other synthetic efforts have focused on creating N-substituted-4-phenothiazine-chalcones as inhibitors of both AChE and BACE-1, another key enzyme in amyloid plaque formation. mdpi.com

Other Significant Biological Activities

The therapeutic potential of phenothiazine derivatives extends beyond their well-documented applications. Research has uncovered other significant biological activities, including anti-inflammatory and immunosuppressive effects. These findings open new avenues for the potential application of these compounds in a wider range of medical conditions.

Anti-inflammatory Investigations

Phenothiazine derivatives have demonstrated notable anti-inflammatory properties in various studies. researchgate.netnih.govscispace.com While much of the initial research was conducted on animal models, these findings have spurred further investigation into their mechanisms of action. researchgate.net The core phenothiazine structure has been a template for developing new derivatives with a spectrum of biological activities, including anti-inflammatory action. researchgate.netnih.govontosight.aimdpi.comresearchgate.net

Recent research has focused on newly synthesized phenothiazine derivatives, which have shown promising anti-inflammatory activity. researchgate.netresearchgate.net For instance, a study on heterocyclic derivatives of phenothiazine identified compounds with significant anti-inflammatory effects. Specifically, compounds 16 and 31 in the study demonstrated 46.2% and 48.0% anti-inflammatory activity, respectively, in a carrageenan-induced paw edema model in rats. This was comparable to the standard drug, phenylbutazone, which showed 44.52% activity at the same dose. researchgate.net

Furthermore, the introduction of different substituents to the phenothiazine nucleus has been explored to enhance its anti-inflammatory potential. For example, some derivatives have been synthesized to act as selective COX-2 inhibitors, a key enzyme in the inflammatory pathway. researchgate.net Additionally, phenothiazine-based compounds have been investigated for their ability to regulate enzymes involved in inflammatory diseases like asthma and autoimmune conditions. scispace.com The development of phenothiazine hybrids has also yielded compounds with significant anti-inflammatory properties. mdpi.com

Table 1: Anti-inflammatory Activity of Selected Phenothiazine Derivatives

CompoundDose (mg/kg p.o.)Anti-inflammatory Activity (%)Standard DrugStandard Drug Activity (%)
Compound 16 5046.2Phenylbutazone44.52
Compound 31 5048.0Phenylbutazone44.52

Immunosuppressive Effects

In addition to their anti-inflammatory properties, phenothiazine derivatives have been identified as possessing immunosuppressive effects. nih.govnih.govresearchgate.netmdpi.comcasirmediapublishing.com This activity suggests their potential use in conditions characterized by an overactive immune response.

A study on a novel phenothiazine derivative, identified as CPTZ, investigated its effects on the mouse immune system. The research assessed various parameters, including serum opsonic capacity, the phagocytic and bactericidal activity of peritoneal macrophages, and the count of splenic cells forming hemolysis plaques. The observed effects were significant enough to suggest that CPTZ could be a precursor for a new class of immunosuppressive drugs. nih.gov

Further research into azaphenothiazines, which are structural analogs of phenothiazines, has also revealed immunosuppressive activities. nih.govresearchgate.netcasirmediapublishing.com In one study, newly synthesized azaphenothiazines were evaluated in several immunological assays. The compounds showed varied inhibitory effects on the proliferation of human peripheral blood mononuclear cells. Notably, 10H-2,7-diazaphenothiazine (compound 1) was found to be strongly suppressive in the humoral immune response, even at low concentrations, and it also inhibited the production of key inflammatory cytokines. nih.gov The immunosuppressive potential of phenothiazine derivatives is an active area of research, with studies exploring their utility in organ transplantation and autoimmune diseases. google.com.na

Table 2: Immunosuppressive Activity of Selected Azaphenothiazine

CompoundAssayEffect
10H-2,7-diazaphenothiazine Humoral immune responseStrongly suppressive at low concentrations (1 μg/ml)
10H-2,7-diazaphenothiazine Cytokine production (TNF, IL-6)Inhibited lipopolysaccharide-induced production
6-(3-dimethylaminopropyl)diquinothiazine Proliferation testsSuppressive activity

Molecular Mechanisms and Target Interactions

Detailed Receptor Binding Profiles

Phenothiazines are known to interact with a variety of neurotransmitter receptors, and their clinical effects are largely attributed to these interactions. nih.goviiarjournals.org The affinity for different receptors varies among phenothiazine (B1677639) derivatives, influencing their specific pharmacological profiles. nih.govnih.gov

As a class, phenothiazines generally exhibit antagonist activity at dopamine (B1211576) D2 receptors. nih.govauburn.edu They also show varying affinities for dopamine D1, serotonin (B10506) (5-HT), alpha-adrenergic, histamine (B1213489) H1, and muscarinic acetylcholine (B1216132) receptors. iiarjournals.orgnih.gov For instance, many phenothiazines have a notable affinity for 5-HT2 receptors and alpha-1 adrenergic receptors. nih.govcambridge.org The substitution at the nitrogen atom of the phenothiazine ring system is a key determinant of receptor binding affinity and selectivity. auburn.edu While specific binding data for N-(n-Propyl)-phenothiazine is not extensively detailed, research on related compounds suggests it likely interacts with dopamine receptors, which may contribute to potential antipsychotic effects.

ReceptorGeneral Phenothiazine InteractionKey Effects
Dopamine D2Antagonism nih.govauburn.eduAntipsychotic effects nih.gov
Serotonin (5-HT)Antagonism at 5-HT1A, 5-HT2A, 5-HT2C iiarjournals.orgAnxiolytic and antidepressant activity iiarjournals.org
Alpha-adrenergicAntagonism at α1 and α2 receptors iiarjournals.orgHypotension, dizziness iiarjournals.org
Histamine H1Antagonism nih.govSedative effects nih.gov
Muscarinic AcetylcholineAntagonism at M1 and M2 receptors iiarjournals.orgAnticholinergic side effects

Enzymatic Inhibition Studies (e.g., Falcipain, Type II NADH Dehydrogenase (NDH-2))

The biological activity of N-propylphenothiazines also stems from their ability to inhibit crucial enzymes in pathogenic organisms.

Falcipain Inhibition: Falcipains are cysteine proteases essential for the survival of the malaria parasite, Plasmodium falciparum. nih.govacs.org Certain phenothiazine derivatives have been shown to inhibit falcipain, with some compounds demonstrating activity in the low micromolar range. acs.orgacs.org This inhibition is thought to contribute to their antimalarial properties by disrupting the parasite's ability to degrade hemoglobin. nih.govacs.org

Type II NADH Dehydrogenase (NDH-2) Inhibition: NDH-2 is a key enzyme in the respiratory chain of various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum, and is absent in mammals, making it an attractive drug target. nih.govsci-hub.semdpi.comnih.gov Phenothiazines have been identified as specific inhibitors of NDH-2. nih.govuniprot.org For example, chlorpromazine (B137089) has been shown to inhibit both isoforms of NDH-2 in M. tuberculosis (Ndh and NdhA) with an IC50 of approximately 10 μM. sci-hub.se This inhibition disrupts the electron transport chain, leading to a reduction in ATP synthesis and ultimately bacterial death. sci-hub.se

Enzyme TargetReported IC50 ValuesReference Compound(s)
Falcipain-24-5 µM acs.orgVarious phenothiazine derivatives acs.org
M. tuberculosis NDH-2 (Ndh and NdhA)~10 µM sci-hub.seChlorpromazine sci-hub.se

Cellular Pathway Modulation

N-propylphenothiazines can exert their effects by influencing fundamental cellular processes, including autophagy, membrane integrity, and calcium signaling.

Regulation of Autophagy

Autophagy is a cellular recycling process that can either promote cell survival or lead to cell death. researchgate.netnih.govnih.gov Phenothiazine derivatives, including chlorpromazine, thioridazine (B1682328), and trifluoperazine (B1681574), have been shown to modulate autophagy in various cell types. researchgate.netcell-stress.com The effect of phenothiazines on autophagy can be complex, with some studies reporting induction of autophagy and others showing impairment of the autophagic flux, potentially by blocking the fusion of autophagosomes with lysosomes. nih.gov This modulation of autophagy can be dependent on the specific compound, its concentration, and the cell line being studied. researchgate.netnih.gov The regulation of autophagy by phenothiazines has been linked to their anticancer and neuroleptic activities. researchgate.netbrieflands.com

Mechanisms of Membrane Disruption and Permeabilization

The amphiphilic nature of phenothiazines allows them to interact with and alter the properties of biological membranes. brieflands.comfrontiersin.orgresearchgate.net This interaction can lead to increased membrane fluidity and permeability, membrane thinning, and in some cases, disruption of the plasma membrane. frontiersin.orgresearchgate.netsdu.dk These effects on membrane integrity can sensitize cancer cells to damage and chemotherapy. frontiersin.orgnih.gov For example, trifluoperazine has been shown to increase plasma membrane permeabilization and sensitize cells to heat stress. nih.gov The ability of phenothiazines to disrupt membranes is a contributing factor to their broad biological activities. spiedigitallibrary.org

Calcium Overload Mechanisms

Phenothiazines can disrupt cellular calcium homeostasis, a critical signaling process. brieflands.comnih.gov They have been shown to inhibit the Ca2+-ATPase pump in the sarcoplasmic reticulum, which is responsible for calcium influx. nih.gov This inhibition can lead to an increase in intracellular calcium levels. nih.gov Furthermore, the disruption of the plasma membrane by phenothiazines can cause a rapid influx of calcium into the cell. frontiersin.orgresearchgate.netsdu.dk This calcium dysregulation can affect numerous cellular functions, including cell growth, and can trigger apoptosis. iiarjournals.orgfrontiersin.org

Gene Expression Profiling in Response to N-Propylphenothiazines

The interaction of N-propylphenothiazines with various cellular targets and pathways can lead to changes in gene expression. While specific data for this compound is limited, studies on related phenothiazines in cancer cells have revealed alterations in the expression of genes involved in key cellular processes. For example, thioridazine has been shown to reduce the expression of anti-apoptotic and proliferative proteins such as B-cell lymphoma-2 (Bcl-2) and c-Myc. iiarjournals.org Treatment with phenothiazines can also impact the expression of genes that regulate the cell cycle, such as cyclins. iiarjournals.org These changes in gene expression are a downstream consequence of the primary interactions of these compounds with their molecular targets.

Cellular ProcessAffected Genes/ProteinsConsequence
ApoptosisBcl-2, c-Myc iiarjournals.orgInhibition of proliferation and induction of apoptosis iiarjournals.org
Cell CycleCyclin D1, CDK4 iiarjournals.orgG1/S transition inhibition iiarjournals.org
Signal TransductionAkt/mTOR pathway brieflands.comoup.comModulation of autophagy and cell growth brieflands.comoup.com

Proteome Profiling Studies

Proteome profiling represents a powerful unbiased approach to globally identify the molecular targets of a bioactive compound within a complex biological system. While specific proteome-wide profiling studies exclusively focused on this compound are not extensively documented in the current scientific literature, research on related phenothiazine derivatives provides significant insights into the potential protein interaction landscape of this compound class. Methodologies such as quantitative mass spectrometry and in silico screening have been instrumental in elucidating the multi-target nature of phenothiazines.

Detailed research into various phenothiazine compounds has revealed interactions with a range of proteins, suggesting that this compound may share some of these targets due to its structural similarity. The lipophilic nature conferred by the n-propyl side chain at the N-10 position is known to influence the biological activity of phenothiazines, which may translate to a unique or modulated protein interaction profile. smolecule.com

One of the key methodologies in identifying drug-protein interactions is the use of quantitative mass spectrometry. For instance, such techniques led to the identification of the tumor-suppressive serine/threonine phosphatase, protein phosphatase 2A (PP2A), as a novel target for the phenothiazine drug perphenazine. jci.org This discovery highlights the power of proteomic approaches in uncovering previously unknown mechanisms of action for this class of compounds.

In addition to experimental proteomics, in silico approaches, including molecular docking and target screening, have been employed to predict the protein targets of various phenothiazines. A recent study utilized in silico target screening for a series of novel and existing phenothiazine derivatives, which pointed towards cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as common potential targets. bilkent.edu.tracs.org Furthermore, these computational analyses suggested that members of the serotoninergic system and tyrosine protein kinases could be potential targets for several active phenothiazine compounds. bilkent.edu.tracs.org

Other computational studies have explored the interaction of phenothiazines with proteins involved in apoptosis, such as the B-cell lymphoma 2 (BCL-2) family of proteins. Molecular docking and dynamics simulations have suggested that phenothiazines like thioridazine and trifluoperazine can bind to the hydrophobic groove of anti-apoptotic BCL-2 proteins, potentially competing with pro-apoptotic BH3 peptides and thereby influencing programmed cell death pathways. frontiersin.org

The broad spectrum of biological activities attributed to phenothiazines, including their anticancer and antimicrobial effects, is a consequence of their ability to interact with multiple protein targets. brieflands.comiiarjournals.org These targets include, but are not limited to, dopamine receptors, calmodulin, and P-glycoprotein. smolecule.comnih.gov The modulation of signaling pathways such as PI3K/AKT/mTOR has also been identified as a key mechanism for several phenothiazine derivatives. brieflands.com

The findings from studies on related compounds underscore the necessity for direct proteome profiling of this compound to definitively map its protein interaction network. Such studies would be invaluable in validating the predicted targets and uncovering novel interactions, thereby providing a solid foundation for understanding its specific molecular mechanisms and guiding future therapeutic development.

Research Findings on Phenothiazine Derivatives:

Phenothiazine DerivativeIdentified/Predicted Protein Target(s)MethodologyResearch Focus
PerphenazineProtein Phosphatase 2A (PP2A)Quantitative Mass SpectrometryAntileukemic Activity jci.org
Various PhenothiazinesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)In Silico Target ScreeningAnticancer & Cholinesterase Modulation bilkent.edu.tracs.org
Thioridazine, TrifluoperazineB-cell lymphoma 2 (BCL-2)Molecular Docking & DynamicsApoptosis Induction frontiersin.org
Various PhenothiazinesDopamine ReceptorsReceptor Binding StudiesAntipsychotic Effects smolecule.com
Various PhenothiazinesCalmodulinBiochemical AssaysGeneral Biological Activity nih.gov
Various PhenothiazinesP-glycoproteinBiochemical AssaysMultidrug Resistance Reversal nih.gov
Various PhenothiazinesPI3K/AKT/mTOR Pathway ComponentsWestern Blot, etc.Anticancer Mechanisms brieflands.com
Various PhenothiazinesSerotoninergic System Members, Tyrosine Protein KinasesIn Silico Target ScreeningAnticancer & Neuromodulatory Activity bilkent.edu.tracs.org

Preclinical Investigations and Translational Research

In Vitro Studies Using Diverse Cell Lines and Primary Cell Cultures

There is a scarcity of published in vitro studies specifically investigating N-(n-Propyl)-phenothiazine across a diverse range of cell lines. However, the broader class of phenothiazine (B1677639) derivatives has been extensively studied for its cytotoxic and antiproliferative effects.

Research on "half-mustard type" phenothiazines, which include derivatives with propylene (B89431) linkers, has demonstrated growth-inhibitory effects on various cancer cell lines. nih.gov For instance, studies on a panel of sixty human cancer cell lines from the National Cancer Institute (NCI) showed that phenothiazine derivatives with a propylene bridge had notable antileukemic activity. nih.gov Specifically, these compounds were tested against leukemia, non-small-cell lung cancer, colon cancer, central nervous system cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines. nih.gov The antiproliferative activity of phenothiazines has been linked to the induction of apoptosis. smolecule.com

Furthermore, the sensitivity of cancer cell lines to phenothiazine compounds has been associated with specific genetic mutations. For example, melanoma cell lines with a BRAF V600E mutation have shown increased sensitivity to certain phenothiazines. nih.gov This suggests that the anticancer mechanism of action for this class of compounds may be linked to specific cellular pathways. nih.gov While these findings are for phenothiazine derivatives and not specifically this compound, they provide a strong rationale for investigating its effects on a similar panel of cell lines, including those with known oncogenic mutations.

Table 1: Representative In Vitro Antiproliferative Activity of Phenothiazine Derivatives

Cell LineCancer TypePhenothiazine DerivativeReported Activity (IC50/GI50)
MGC80-3Gastric Cancer10-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-10H-phenothiazine1.2 µM tandfonline.com
MKN28Gastric Cancer10-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-10H-phenothiazine2.7 µM tandfonline.com
PC-3Prostate CancerTrifluoperazine (B1681574)6.67 µM tandfonline.com
MDA-MB-231Breast CancerN,N-dimethyl-2-(4-propylpiperazin-1-yl)ethan-1-amine at 10H-position of phenothiazine1.16 µM tandfonline.com
A549Lung Cancer(E)-2-(2-((E)-1-(10H-phenothiazin-2-yl)ethylidene)hydrazinyl)-5-(2-(4-methoxyphenyl)hydrazono) thiazol-4(5H)-one5.37 µg/mL tandfonline.com

In Vivo Efficacy Studies in Relevant Animal Models

Applications in Mouse Models (e.g., Tumor Xenografts, Neurotransmitter Level Studies)

Mouse models are instrumental in preclinical cancer research, particularly through the use of tumor xenografts. mdpi.comnih.govmdpi.comresearchgate.net Phenothiazine derivatives have demonstrated antitumor effects in such models. For instance, thioridazine (B1682328) has been shown to attenuate in vivo melanoma tumor growth in mice. iiarjournals.org Another study demonstrated that a novel phenothiazine derivative effectively inhibited MGC-803 xenograft tumor growth in immunodeficient mice. mdpi.com These studies highlight the potential for phenothiazine compounds to translate their in vitro cytotoxic effects into in vivo efficacy. Given the antiproliferative potential of phenothiazine derivatives, evaluating this compound in mouse tumor xenograft models would be a logical next step in its preclinical development.

In the context of neuroscience, phenothiazines are well-known for their interaction with neurotransmitter systems, particularly dopamine (B1211576) receptors. iiarjournals.orgsmolecule.com Studies in rats have shown that novel phenothiazine derivatives can significantly block brain dopamine levels. kisti.re.krresearchgate.net These investigations often involve measuring changes in neurotransmitter levels in different brain regions. frontiersin.orgmdpi.commdpi.com The n-propyl substitution on the phenothiazine scaffold may influence its ability to cross the blood-brain barrier and interact with central nervous system targets. researchgate.net Therefore, investigating the effect of this compound on neurotransmitter levels in mouse models would be crucial to understanding its potential neurological and psychiatric applications.

Utilization of Zebrafish Models for Cytotoxicity and Behavioral Phenotyping

The zebrafish (Danio rerio) has emerged as a powerful model organism for toxicology and drug discovery due to its rapid development, genetic similarity to humans, and transparent embryos, which allow for high-throughput screening. nih.govmdpi.comnih.gov Zebrafish models are increasingly used to assess the toxicity of chemical compounds and to screen for behavioral changes that may indicate neuroactivity. researchgate.netmdpi.com

While no studies have specifically reported the use of this compound in zebrafish, the model has been employed to study other phenothiazine derivatives and related compounds. researchgate.net Zebrafish are used to evaluate developmental toxicity, cardiotoxicity, and neurotoxicity. mdpi.com Behavioral phenotyping in zebrafish can reveal effects on locomotion, anxiety-like behavior, and social interaction, providing insights into the potential psychoactive properties of a compound. nih.govmdpi.com Given the known neuroleptic properties of phenothiazines, a zebrafish model would be highly valuable for rapidly assessing the cytotoxicity and behavioral effects of this compound.

Table 2: Potential Applications of Zebrafish Models for this compound

Assay TypeEndpointRationale
EmbryotoxicityHatching rate, mortality, morphological defectsTo assess developmental toxicity.
CardiotoxicityHeart rate, edemaTo evaluate potential cardiovascular side effects.
NeurotoxicityApoptosis in the nervous system, locomotor activityTo determine effects on neuronal development and function.
Behavioral PhenotypingStartle response, social interaction, anxiety-like behaviorTo screen for potential psychoactive properties.

Toxicological Profiles in Preclinical Models

A comprehensive toxicological profile for this compound is not available in published literature. However, general toxicological information for the parent compound, phenothiazine, indicates potential for adverse effects. Oral administration of high doses of phenothiazine has been reported to be lethal in humans, and exposure has been associated with hemolytic anemia and toxic hepatitis. nih.gov The use of phenothiazine derivatives as antipsychotic drugs is associated with a range of side effects, including extrapyramidal symptoms and cardiovascular effects. wikipedia.org

Preclinical toxicology studies are essential to determine the safety of a new chemical entity. Such studies would typically involve assessing acute and chronic toxicity in animal models, as well as evaluating potential for genotoxicity, carcinogenicity, and reproductive toxicity. For this compound, it would be crucial to conduct a full battery of toxicological tests in relevant preclinical models to establish a safety profile before any potential clinical development.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Development

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not currently available. The PK profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), is critical for determining its bioavailability and dosing regimen. The addition of an n-propyl group to the phenothiazine structure is anticipated to increase its lipophilicity, which could enhance its absorption and ability to cross the blood-brain barrier. smolecule.comresearchgate.net

Phenothiazine derivatives are generally metabolized in the liver, and their metabolites are excreted through renal and fecal routes. ontosight.ai The pharmacodynamics of phenothiazines are primarily related to their interaction with various receptors, particularly dopamine receptors in the central nervous system. iiarjournals.orgsmolecule.com The specific affinity of this compound for different receptor subtypes would determine its therapeutic effects and potential side effects.

Preclinical development of this compound would require thorough investigation of its PK and PD properties. This would involve in vitro assays to assess metabolic stability and receptor binding, as well as in vivo studies in animal models to determine its ADME profile and to establish a relationship between drug concentration and pharmacological effect.

Advanced Characterization and Computational Studies

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in elucidating the molecular structure of N-(n-Propyl)-phenothiazine. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the identity and purity of this compound by providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenothiazine (B1677639) core and the aliphatic protons of the n-propyl chain. The aromatic region typically displays complex multiplets between 6.8 and 7.5 ppm. rsc.orgmdpi.com The protons of the n-propyl group will appear as follows: a triplet for the terminal methyl (CH₃) group, a multiplet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the nitrogen atom (N-CH₂). For a related compound, 10-(3-(dimethylamino)-1-propyl)-10H-phenothiazine-5-oxide, the N-CH₂ protons appear as a triplet at approximately 4.33 ppm, while the adjacent methylene protons are observed around 2.00-2.20 ppm. semanticscholar.org

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The aromatic carbons of the phenothiazine nucleus typically resonate in the range of 115–145 ppm. smolecule.com For the n-propyl substituent, distinct signals are expected for each of the three carbon atoms. In a similar compound, 2-chloro-10-(3-chloropropyl)-10H-phenothiazine, the carbons of the propyl chain show resonances at approximately 29.4, 42.2, and 44.0 ppm. chemicalbook.com

Table 1: Predicted NMR Data for this compound

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Aromatic-H6.8 - 7.5 (m)115 - 146
N-CH₂-~3.9 - 4.1 (t)~44 - 46
-CH₂-~1.8 - 2.0 (m)~20 - 22
-CH₃~0.9 - 1.1 (t)~11 - 13

Note: Predicted values are based on data from analogous phenothiazine derivatives. 'm' denotes multiplet, 't' denotes triplet.

Infrared Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrations of different bonds. Key expected absorptions include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=C stretching within the aromatic rings, and C-N and C-S stretching vibrations characteristic of the phenothiazine core. For a related compound, 2-chloro-10-(3-chloropropyl)-10H-phenothiazine, characteristic IR peaks are observed at 1591 and 1567 cm⁻¹ (C=C stretching), and around 1456 cm⁻¹ (C-N stretching). chemicalbook.com The absence of a significant N-H stretching band around 3300-3500 cm⁻¹ confirms the N-alkylation of the phenothiazine ring. smolecule.com

Table 2: Characteristic IR Absorption Bands for N-Substituted Phenothiazines

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1560 - 1600
C-N Stretch1200 - 1350
C-S Stretch600 - 800

Mass Spectrometry

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound (C₁₅H₁₅NS, 241.35 g/mol ). cymitquimica.com The fragmentation pattern of N-alkylated phenothiazines typically involves the cleavage of the alkyl chain. A common fragmentation pathway is the loss of the propyl group, leading to the formation of the stable phenothiazine cation.

Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. nih.goviosrphr.org Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with additives like formic acid or phosphoric acid to improve peak shape. sielc.com The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This method is highly sensitive and can detect even trace amounts of impurities, such as unreacted phenothiazine or side-products from the synthesis. google.commoca.net.ua

Electrochemical Studies for Redox Properties (e.g., Voltammetry)

The redox behavior of this compound can be investigated using electrochemical techniques like cyclic voltammetry (CV). researchgate.netrsc.org Phenothiazine derivatives are known to undergo reversible or quasi-reversible oxidation processes. acs.org The N-substituent can influence the oxidation potential of the phenothiazine core. google.com The cyclic voltammogram of this compound would be expected to show at least one reversible oxidation wave corresponding to the formation of a stable radical cation. rsc.org These studies are important for understanding the electron-donating properties of the molecule and its potential applications in areas such as organic electronics. acs.org

Quantum Chemical Calculation Approaches

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable theoretical insights into the electronic structure and properties of this compound. mdpi.comnih.gov These computational methods can be used to:

Optimize the molecular geometry and predict bond lengths and angles.

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic transitions and redox properties. rsc.org

Simulate spectroscopic data, such as NMR and IR spectra, to aid in the interpretation of experimental results. mdpi.com

Investigate intermolecular interactions and self-assembly properties. nih.gov

These computational studies complement experimental findings and provide a deeper understanding of the molecule's behavior at a sub-atomic level.

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of phenothiazine derivatives. diva-portal.org Unlike methods that rely on complex wave functions, DFT calculates the ground state energy and molecular properties from the electron density, offering a computationally efficient way to handle electron correlation. diva-portal.org For phenothiazines, DFT is widely used to predict optimized geometries, analyze electronic properties, and interpret spectroscopic data. rsc.orgresearchgate.net

Researchers utilize DFT calculations, often with the B3LYP functional, to explore how modifications to the phenothiazine scaffold influence its optoelectronic characteristics. rsc.orglew.ro These studies rationalize how structural changes can tune photophysical properties. rsc.org For instance, DFT helps in understanding the impact of different substituents on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for designing materials with specific electronic behaviors. rsc.orgresearchgate.net DFT calculations have confirmed that the bent structure of phenothiazines is an inherent molecular feature due to steric hindrance, not just an artifact of crystal packing. mdpi.com

Table 1: Properties of Phenothiazine Derivatives Investigated by DFT

Property Investigated Description Relevant Findings Citations
Molecular Geometry Calculation of bond lengths, bond angles, and dihedral angles to determine the most stable 3D structure. Confirms the characteristic non-planar "butterfly" conformation of the phenothiazine ring system. rsc.orgmdpi.com rsc.orgmdpi.com
Electronic Properties Analysis of HOMO/LUMO energy levels, ionization potential, and electron affinity. The N-substituent and modifications at the C-3 and C-7 positions significantly impact the energy levels and redox properties. rsc.orgrsc.org rsc.orgrsc.org
Spectroscopic Analysis Simulation of vibrational (IR) and electronic (UV-Vis) spectra. Calculated spectra show good agreement with experimental data, aiding in the assignment of vibrational modes and electronic transitions. researchgate.net researchgate.net
Electrostatic Potential Mapping of the electrostatic potential on the molecule's surface to identify reactive sites. Identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.net researchgate.net

Ab Initio Calculation Methodologies

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a fundamental approach to understanding molecular properties. These methods have been applied to N-substituted phenothiazines to investigate their electrochemical behavior. rsc.org

In a study focusing on N-ethyl, N-propyl, and N-butyl phenothiazine derivatives, ab initio calculations were employed to analyze the impact of the N-chemical modification on the compounds' anodic properties. rsc.org The calculations revealed how the length of the alkyl chain influences the electronic energy levels of both the neutral and oxidized forms of the molecules. Specifically, it was found that upon oxidation, one electron is removed from the HOMO without causing a major shift in the four first molecular energy levels. rsc.org Furthermore, comparisons between ab initio and DFT calculations for the vibrational properties of phenothiazine derivatives have shown a good correlation with experimental data, validating the utility of both computational approaches. researchgate.net

Computational Kinetics Studies

The antioxidant or pro-oxidant activity of phenothiazines is a critical aspect of their biological function, and computational kinetics provides a framework for understanding their reactivity. Studies have used quantum chemistry to model the reaction kinetics of phenothiazine (PTZ) with biologically relevant free radicals like hydroxyl (•OH) and hydroperoxyl (•OOH). researchgate.net

These computational investigations explore various reaction mechanisms, including:

Single Electron Transfer (SET): The phenothiazine molecule donates an electron to the radical.

Hydrogen Atom Transfer (HAT): The hydrogen atom from the N-H group of the phenothiazine is transferred to the radical.

Radical Adduct Formation (RAF): The radical directly adds to the phenothiazine structure.

Kinetic modeling has shown that the surrounding medium (aqueous vs. lipid) plays a decisive role in the compound's behavior. In aqueous solutions, phenothiazine acts as a potent antioxidant, primarily through the SET mechanism, leading to the formation of a radical cation (PTZ•+). researchgate.net This radical cation can be regenerated back to the parent molecule. Conversely, in a lipid environment, phenothiazine may exhibit pro-oxidant properties due to the formation of a stable and potentially toxic phenothiazinyl radical. researchgate.net

Table 2: Reaction Mechanisms of Phenothiazine with Free Radicals

Mechanism Description Environment Outcome Citations
Single Electron Transfer (SET) PTZ → PTZ•+ + e- Aqueous Dominant mechanism, leading to antioxidant activity. researchgate.net researchgate.net
Hydrogen Atom Transfer (HAT) PTZ + R• → PT• + RH Lipid Contributes to the formation of the phenothiazinyl radical. researchgate.net researchgate.net
Radical Adduct Formation (RAF) PTZ + R• → [PTZ-R]• Both A possible but often less favorable pathway compared to SET or HAT. researchgate.net researchgate.net

Molecular Docking and Virtual Screening for Biological Target Prediction

Molecular docking and virtual screening are indispensable computational techniques for modern drug discovery, allowing for the rapid assessment of large libraries of compounds against specific biological targets. The phenothiazine scaffold is frequently used in these studies due to its established biological activity and versatile structure. researchgate.netontosight.ai

In virtual screening, extensive databases of phenothiazine derivatives are computationally docked into the active site of a target protein to predict binding affinity and orientation. researchgate.net This approach has been used to identify potential inhibitors for a wide range of targets. For example, a screening of over 2,000 phenothiazine derivatives from public databases identified 285 compounds with a higher predicted affinity for the enzyme trypanothione (B104310) reductase (a key target in parasites) than its natural ligand. researchgate.net

Molecular docking studies provide detailed insights into the specific interactions between a phenothiazine derivative and its target protein. These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. scitechnol.comnih.gov For instance, docking studies have been performed to evaluate the binding of phenothiazines to targets such as various protein kinases and dopamine (B1211576) receptors, helping to explain their therapeutic effects and guide the design of new, more selective agents. scitechnol.comresearchgate.net The insights gained from these computational models are critical for rational drug design, enabling the modification of the phenothiazine structure to enhance binding to a desired target while minimizing off-target effects. ontosight.ai

Table 3: Examples of Biological Targets for Phenothiazine Derivatives Identified via Computational Screening

Target Enzyme/Receptor Disease Area Computational Method Key Findings Citations
Trypanothione Reductase Parasitic Diseases (e.g., Chagas disease) Virtual Screening & Molecular Docking Identified numerous phenothiazine derivatives with high predicted binding affinity to the enzyme's active site. researchgate.net researchgate.net
Protein Kinases Cancer, Inflammation Molecular Docking Showed that phenothiazines like trifluoperazine (B1681574) can exhibit high binding affinity to kinases such as Casein Kinase 1. scitechnol.com scitechnol.com
Dopamine D4 Receptor Psychosis Molecular Docking Used to evaluate the antipsychotic potential of newly synthesized phenothiazine derivatives. researchgate.net researchgate.net
Mycobacterium tuberculosis InhA and CYP121 Tuberculosis Molecular Docking Helped rationalize the activity of phenothiazine-thiadiazole hybrids as potential antitubercular agents. nih.gov nih.gov

Research Challenges and Future Perspectives

Strategies for Enhancing Selectivity and Mitigating Off-Target Effects

A primary challenge in the development of N-propylphenothiazine-based drugs is achieving high selectivity for the intended biological target while minimizing interactions with other molecules in the body, which can lead to unwanted side effects. scholaris.ca The non-planar, butterfly-like structure of the phenothiazine (B1677639) core helps to suppress molecular aggregation, a favorable property in drug design. rsc.org However, the phenothiazine moiety is also known to interact with a variety of neurotransmitter receptors and transporters, which can result in a range of side effects. scholaris.ca

Current research is focused on several strategies to improve selectivity:

Structural Modifications: Researchers are actively exploring how modifications at various positions on the phenothiazine ring and the N-propyl side chain can influence receptor binding and selectivity. solubilityofthings.combrieflands.com For instance, the type of substituent at the C-2 position of the phenothiazine ring and the length of the alkyl chain at the N-10 position have been shown to significantly impact the anticancer efficacy of these compounds. brieflands.com

Targeted Delivery: The use of nanocarriers to deliver phenothiazine derivatives directly to the site of action is a promising approach to reduce systemic exposure and off-target effects. nih.gov

Affinity and Valency Modulation: Adjusting the binding affinity and the number of binding sites (valency) of the drug molecule can help to precisely target tumor cells while sparing normal tissues. nih.gov

Addressing Mechanisms of Drug Resistance

The emergence of drug resistance is a major obstacle in the long-term efficacy of many therapeutic agents, including those based on the N-propylphenothiazine scaffold. Cancer cells and pathogenic microorganisms can develop various mechanisms to evade the effects of drugs. nih.gov

Key strategies being investigated to combat resistance to phenothiazine derivatives include:

Inhibition of Efflux Pumps: Phenothiazines have been shown to inhibit the activity of efflux pumps, such as P-glycoprotein, which are cellular transporters that can pump drugs out of cancer cells and bacteria, thereby reducing their effectiveness. brieflands.commdpi.com By inhibiting these pumps, phenothiazines can increase the intracellular concentration of co-administered drugs, potentially overcoming resistance. brieflands.com

Combination Therapies: Combining phenothiazine derivatives with other therapeutic agents can create a synergistic effect, where the combination is more effective than either drug alone. brieflands.commdpi.com For example, thioridazine (B1682328) has shown synergy with conventional chemotherapy drugs in resistant cancers. brieflands.com

Targeting Resistance Pathways: Research is ongoing to understand the specific signaling pathways that contribute to resistance to phenothiazine-based drugs. brieflands.com By identifying and targeting these pathways, it may be possible to develop new strategies to circumvent resistance.

Development of Novel N-Propylphenothiazine-Based Therapeutic Agents

The versatility of the N-propylphenothiazine scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities. rsc.orgmdpi.com Researchers are continuously working on developing novel therapeutic agents with improved efficacy and safety profiles.

Recent developments include:

Anticancer Agents: Numerous studies have highlighted the potential of phenothiazine derivatives as anticancer agents. brieflands.comnih.govmdpi.com They can induce apoptosis (programmed cell death), inhibit tumor growth, and suppress angiogenesis (the formation of new blood vessels that supply tumors). brieflands.com

Antimicrobial Agents: Phenothiazines have demonstrated activity against a variety of bacteria, including multidrug-resistant strains. nih.goviiarjournals.org They can disrupt bacterial cell membranes, produce reactive oxygen species, and damage DNA. nih.gov

Neuroprotective Agents: Some phenothiazine derivatives are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's. mdpi.comresearchgate.net

Exploration of Emerging Application Areas for N-Propylphenothiazines

Beyond their traditional use as antipsychotics, the unique properties of N-propylphenothiazine derivatives are being explored in a variety of new and emerging fields.

Optoelectronics: The intriguing optoelectronic properties of phenothiazine-based materials, including their ability to act as strong electron donors, make them promising candidates for applications in organic light-emitting diodes (OLEDs) and solar cells. rsc.orgresearchgate.net

Redox Flow Batteries: The reversible redox properties of phenothiazine derivatives are being harnessed for the development of non-aqueous redox flow batteries for large-scale energy storage. uky.eduuky.edumdpi.com

Photodynamic Therapy: Cationic phenothiazinium dyes can act as photosensitizers in photodynamic therapy, a treatment that uses light to activate a drug to kill cancer cells or microbes. mdpi.com

Integration of Advanced Computational and Experimental Methodologies for Rational Drug Design

The integration of computational and experimental approaches is revolutionizing the drug discovery process, enabling a more rational and efficient design of new therapeutic agents. nih.govopenmedicinalchemistryjournal.comresearchgate.net

Computer-Aided Drug Design (CADD): CADD techniques, such as molecular docking and virtual screening, are used to predict how N-propylphenothiazine derivatives will interact with their biological targets. nih.govopenmedicinalchemistryjournal.comunivie.ac.at This allows researchers to prioritize the synthesis of compounds with the highest potential for therapeutic activity.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of N-propylphenothiazine and evaluating the effect on biological activity, researchers can establish structure-activity relationships. researchgate.netnih.gov This information is crucial for optimizing the potency and selectivity of drug candidates.

Machine Learning and Artificial Intelligence: AI and machine learning algorithms are increasingly being used to analyze large datasets of chemical and biological information to identify new drug candidates and predict their properties. nih.gov

Opportunities for Drug Repurposing of N-Propylphenothiazine Derivatives

Drug repurposing, the process of finding new uses for existing drugs, offers a faster and more cost-effective approach to drug development. mdpi.comnih.gov The well-established safety profiles of many existing phenothiazine drugs make them attractive candidates for repurposing. nih.gov

Potential repurposing opportunities for N-propylphenothiazine derivatives include:

Cancer Therapy: Many antipsychotic phenothiazines have been shown to possess anticancer properties and are being investigated for their potential to be repurposed as cancer therapeutics. nih.govmdpi.com

Infectious Diseases: The antibacterial and antiviral activities of some phenothiazines suggest they could be repurposed to treat infectious diseases. nih.goviiarjournals.orgnih.gov

Alzheimer's Disease: In silico studies have suggested that some antipsychotic phenothiazines may have potential as treatments for Alzheimer's disease. nih.gov

Q & A

Basic: What experimental methods are recommended for determining the pKa of N-(n-Propyl)-phenothiazine?

Answer:
The Bates-Schwarzenbach spectrophotometric method is widely used for pKa determination at 25°C. This method relies on monitoring pH-dependent UV-Vis spectral shifts while assuming validity of the Henderson-Hasselbalch equation. However, challenges arise due to solubility limitations, particularly in aqueous media. To mitigate this, cosolvent titrations (e.g., using n-propanol or methanol) are employed to maintain compound dissolution during measurements. Validation via alternative techniques (e.g., potentiometry or HPLC retention time analysis) is recommended for compounds exhibiting non-ideal behavior .

Basic: What synthetic strategies are employed to prepare this compound derivatives?

Answer:
A four-step synthesis protocol is commonly utilized:

Alkylation of phenothiazine : React phenothiazine with 3-bromopropane or similar alkylating agents under basic conditions to introduce the n-propyl chain at the N-position .

Functionalization : Condensation with aldehydes or ketones to form Schiff bases or chalcone derivatives.

Cyclization : Formation of azetidine or thiazole rings via reactions with urea or thiourea derivatives.

Purification : Column chromatography or recrystallization to isolate high-purity products.
Key reagents include NaH (for deprotonation) and DMF as a solvent for alkylation reactions .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for anticancer activity?

Answer:
SAR analysis highlights the following design principles:

  • Substituent positioning : Electron-withdrawing groups (e.g., trifluoromethyl) at the 2-position enhance cytotoxicity (e.g., GI50 = 1.4 μM in leukemia cells) .
  • Side-chain flexibility : Propyl spacers improve membrane permeability compared to shorter alkyl chains.
  • Hybridization : Conjugation with chalcones or azetidine rings increases pro-apoptotic activity via mitochondrial pathway modulation.
    Methodological approach :
  • Molecular docking : Screen derivatives against validated targets (e.g., tubulin or topoisomerase II).
  • In vitro assays : Evaluate cell cycle arrest (e.g., G2/M phase blockade in WI38VA cells at 5 μM) and caspase-3 activation .

Advanced: How should researchers resolve contradictions in toxicity data for this compound?

Answer:
Conflicting toxicity results often stem from:

  • Synergistic effects : Co-administration with carcinogens (e.g., FANFT) may exacerbate bladder carcinoma incidence, as observed in rodent studies (22.5 mg/kg-day dosage) .
  • Metabolic variability : Species-specific differences in N-dealkylation or sulfoxidation pathways.
    Resolution strategies :

Controlled co-factor studies : Isolate phenothiazine effects by eliminating confounding agents.

Dosimetry adjustments : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose-response relationships.

Endpoint harmonization : Standardize assays (e.g., Ames test vs. comet assay) to reduce variability .

Advanced: What methodologies elucidate the metabolic pathways of this compound derivatives?

Answer:
Key metabolic pathways include:

  • Oxidation : Hepatic CYP450-mediated N-dealkylation and sulfoxidation.
  • Conjugation : Glucuronidation or sulfation at the phenothiazine sulfur atom.
    Experimental approaches :
  • LC-MS/MS : Identify metabolites in plasma or urine samples.
  • Radiolabeling : Track excretion routes using ³H- or ¹⁴C-labeled derivatives.
  • Enzyme inhibition assays : Use CYP450 inhibitors (e.g., ketoconazole) to delineate metabolic contributions .

Advanced: What in silico tools are effective for hit evaluation of this compound-based compounds?

Answer:
Computational workflows :

Virtual screening : Dock derivatives into target pockets (e.g., dopamine D2 receptor or β-tubulin) using AutoDock Vina or Schrödinger Suite.

QSAR modeling : Train models on datasets with IC50 values to predict bioactivity.

ADMET prediction : Use SwissADME or ADMETlab to assess permeability, toxicity, and metabolic stability.
Validation : Cross-check in vitro results (e.g., anti-prion activity in cell-based assays) to refine computational models .

Basic: How is crystallographic data for this compound derivatives validated?

Answer:

Single-crystal X-ray diffraction (SC-XRD) : Determine bond lengths, angles, and torsion angles. Deposited data (e.g., CCDC 2145133) should meet R-factor thresholds (< 0.05).

Powder XRD : Confirm phase purity by matching experimental patterns with simulated data from SC-XRD.

DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets and compare with experimental structures .

Advanced: What experimental designs address solubility challenges in pharmacological studies of this compound?

Answer:
Strategies :

  • Cosolvent systems : Use n-propanol-water mixtures (up to 30% v/v) to enhance solubility without destabilizing the compound.
  • Nanoparticle formulation : Encapsulate derivatives in PLGA or liposomes to improve bioavailability.
  • pH adjustment : Dissolve in mildly acidic buffers (pH 4–5) for intravenous administration.
    Validation : Monitor stability via HPLC and assess cytotoxicity in relevant cell lines (e.g., HepG2 for hepatic metabolism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.